molecular formula C21H29N5O B6445955 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640964-41-4

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6445955
CAS No.: 2640964-41-4
M. Wt: 367.5 g/mol
InChI Key: MMAHETRFIDPJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(3-Phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a piperazine ring substituted with a 3-phenylpropyl chain and a pyrimidine core that is further functionalized with a morpholine group . The morpholine ring is a common building block in drug discovery, known for its ability to improve aqueous solubility and influence the pharmacodynamic profile of lead compounds . Piperazine-containing compounds are frequently investigated for their high affinity for neurological targets . Structurally similar piperazinyl-pyrimidine derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT7 receptor, which is a promising target for the development of new therapies for neuropsychological disorders such as depression, Alzheimer's disease, and schizophrenia . Compounds within this structural class have demonstrated antagonistic properties in functional assays, suggesting potential utility as tool compounds for studying CNS signaling pathways . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a pharmacological probe to investigate protein-ligand interactions and signal transduction mechanisms. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary therapeutic or diagnostic applications.

Properties

IUPAC Name

4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)20-17-21(23-18-22-20)26-13-15-27-16-14-26/h1-3,5-6,17-18H,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAHETRFIDPJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the phenylpropyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: It has potential as a pharmacological agent, possibly acting on specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Lipophilicity : The 3-phenylpropyl group in the target compound increases lipophilicity compared to cyclopropylmethyl () or sulfonyl groups (), which may influence membrane permeability .
    • Electron-Withdrawing Groups : Difluoro () and sulfonyl () substituents alter electronic density, affecting hydrogen-bonding interactions with biological targets .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Antimalarial Activity : Compound 75 () demonstrated efficacy against Plasmodium falciparum (IC₅₀ < 100 nM), attributed to morpholine’s solubility and piperazine’s target engagement .
  • Kinase Inhibition: Thienopyrimidine derivatives () inhibit PI3K/mTOR pathways, with sulfonyl-piperazine groups enhancing selectivity for ATP-binding pockets .
  • Toxicity Profile : Cyclopropylmethyl-substituted analogs () show reduced cytotoxicity compared to phenylalkyl derivatives, likely due to lower metabolic oxidation .

Biological Activity

The compound 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS Number: 2640964-41-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N5OC_{21}H_{29}N_{5}O with a molecular weight of 367.5 g/mol . Its structure features a pyrimidine core substituted with a morpholine ring and a piperazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₂₉N₅O
Molecular Weight367.5 g/mol
CAS Number2640964-41-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives, followed by the introduction of the morpholine and piperazine groups. This process often requires specific reaction conditions, including the use of solvents and catalysts to achieve high yields and purity.

This compound exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

  • Anticholinesterase Activity : The compound has been shown to effectively inhibit AChE, making it a candidate for Alzheimer's treatment.
  • Antimicrobial Properties : Studies indicate that derivatives with similar structures exhibit antibacterial effects against various pathogens .
  • Antitumor Activity : There is emerging evidence suggesting that compounds with piperazine and pyrimidine cores may possess anticancer properties due to their ability to interfere with cellular signaling pathways .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Study on AChE Inhibition : A detailed investigation into the structure-activity relationship revealed that modifications in the piperazine moiety significantly enhance AChE inhibitory activity .
  • Antimicrobial Testing : In vitro assays demonstrated that similar compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine?

  • Methodological Answer : The synthesis typically involves:

Piperazine Functionalization : Introducing the 3-phenylpropyl substituent to the piperazine ring via alkylation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) .

Pyrimidine Core Assembly : Coupling the modified piperazine with a 4-chloro-6-substituted pyrimidine intermediate using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .

Morpholine Incorporation : Reacting the pyrimidine intermediate with morpholine in the presence of a base (e.g., K2_2CO3_3) at elevated temperatures (80–100°C) .
Key Reagents: Potassium carbonate, palladium catalysts (e.g., Pd(OAc)2_2), and alkyl halides.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the morpholine oxygen’s deshielding effect is observed at δ 3.6–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of morpholine at m/z ~88) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating the piperazine-pyrimidine-morpholine linkage .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits, with IC50_{50} values calculated via dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure Ki_i values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine alkylation step?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to screen variables (temperature, solvent polarity, base strength). For example, DMF with K2_2CO3_3 at 90°C improves yields by 20% compared to THF .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann-type reactions .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted alkyl halides, reducing purification complexity .

Q. How to resolve contradictions in receptor selectivity data across studies?

  • Methodological Answer :

  • Comparative Molecular Field Analysis (CoMFA) : Build 3D-QSAR models to identify substituent effects (e.g., 3-phenylpropyl chain length) on receptor binding .
  • Orthogonal Assays : Validate binding data using surface plasmon resonance (SPR) and functional assays (e.g., cAMP accumulation for GPCRs) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the morpholine oxygen to enhance oral bioavailability, with hydrolysis in plasma regenerating the active form .
  • Lipid Nanoparticle Encapsulation : Increases solubility (>10 mg/mL in PBS) and prolongs half-life in rodent models .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) for structural blocking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.